molecular formula C13H13BrN2O3 B2621699 Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate CAS No. 1436115-24-0

Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate

Cat. No. B2621699
CAS RN: 1436115-24-0
M. Wt: 325.162
InChI Key: ZOEYXNMIQVIZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the benzoyl cyanide family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in disease progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. However, its complex synthesis process and limited availability can pose challenges for researchers.

Future Directions

There are several potential future directions for the research on Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate. These include:
1. Further investigation of its anti-inflammatory and anti-tumor activities, with a focus on its potential as a treatment for chronic inflammatory diseases and cancer.
2. Development of more efficient synthesis methods to improve the availability and affordability of the compound.
3. Investigation of its potential as an anti-microbial agent, with a focus on its activity against antibiotic-resistant bacteria.
4. Elucidation of its mechanism of action, which could lead to the development of more targeted and effective drugs.
5. Investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is a promising compound with diverse biological activities and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.

Synthesis Methods

Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzoic acid with cyanomethylamine, followed by the esterification of the resulting product with methyl chloroacetate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate has been extensively studied for its potential in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-9-3-4-10(7-11(9)14)13(18)16(6-5-15)8-12(17)19-2/h3-4,7H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYXNMIQVIZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate

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